N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide
Beschreibung
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide is a fluorinated benzothiazole derivative featuring a butyramide linker and a benzyl substituent. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to engage in π-π stacking and hydrogen-bonding interactions . The butyramide chain provides conformational flexibility, while the N-benzyl group introduces steric bulk, which may influence binding selectivity.
Eigenschaften
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-7-16(22)21(12-13-8-4-3-5-9-13)18-20-17-14(19)10-6-11-15(17)23-18/h3-6,8-11H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFODPZMZIXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide typically involves the reaction of 4-fluorobenzo[d]thiazole with benzylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as potassium carbonate (K₂CO₃), to facilitate the formation of the amide bond . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a systematic comparison of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide with structurally or functionally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
In BT9, the non-fluorinated benzothiazole exhibits a C=S stretch at 1262 cm⁻¹, whereas the target compound’s fluorinated analog might show a shifted C-F vibration (~1250 cm⁻¹) .
Steric and Conformational Features :
- The N-benzyl group in the target compound introduces greater steric hindrance than the phenyl groups in A28–A35, possibly affecting binding pocket interactions .
- The butyramide chain (4 carbons) offers more flexibility than the isobutyramide (branched C3) in A28–A35, which could influence conformational stability .
BT8/BT9’s thiourea moiety enables stronger hydrogen bonding compared to the target’s amide, which may alter enzyme inhibition profiles (e.g., tyrosinase vs. cyclooxygenase) .
Synthetic Accessibility: The target compound’s fluorinated benzothiazole likely requires specialized reagents (e.g., 4-fluoro-2-aminothiophenol) compared to chlorinated or non-halogenated precursors in A28–A35 and BT9 . Yields for analogous compounds (e.g., 55–91% for A28–A35) suggest moderate synthetic efficiency, though fluorination steps may reduce overall yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
